Cas no 100242-41-9 (6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-)

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- structure
100242-41-9 structure
Nombre del producto:6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-
Número CAS:100242-41-9
MF:C47H78O14
Megavatios:867.113836765289
CID:168619
PubChem ID:121232594

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- Propiedades químicas y físicas

Nombre e identificación

    • 6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-
    • endusamycin
    • (2S,4R,6E,8S)-8-[(2S,2'R,3R,4'S,5S,7R,7'R,8R,9S,10'R)-9-hydroxy-2'-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-3-{[(2S,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-2,4',8,10'-tetramethyl-2,7'-bi(1,6-dioxaspiro[4.5]decan)-7-yl]-2,
    • CP 63517
    • Dianemycin, 19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-15-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (15(2S,5S,6R))-
    • CP-63517
    • Q27293800
    • XE5GN2P1IT
    • 100242-41-9
    • UNII-XE5GN2P1IT
    • (E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • Renchi: InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42-,44-,45+,46-,47?/m1/s1
    • Clave inchi: IXZQKHXEQYZXTP-ZUGBIHIRSA-N
    • Sonrisas: CO[C@H]1CC[C@H](O[C@@H]2C[C@]3(C[C@H](O)[C@@H](C)[C@@H]([C@H](/C=C(/C([C@@H](C[C@@H](C(=O)O)C)C)=O)\C)C)O3)O[C@@]2([C@H]2CC[C@@H](C)C3(O[C@@H]([C@H]4[C@H](C)C[C@H](C)[C@@](O)(CO)O4)C[C@@H]3C)O2)C)O[C@@H]1C

Atributos calculados

  • Calidad precisa: 866.53934
  • Masa isotópica única: 866.539157
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 14
  • Recuento de átomos pesados: 61
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1570
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 20
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 189
  • Xlogp3: 5.8

Propiedades experimentales

  • Denso: 1.21
  • Punto de ebullición: 910.3°Cat760mmHg
  • Punto de inflamación: 256.4°C
  • índice de refracción: 1.549
  • PSA: 188.9
  • Logp: 6.14960

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- Literatura relevante

Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd